molecular formula C20H21N5O4 B2577335 benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887462-67-1

benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2577335
CAS No.: 887462-67-1
M. Wt: 395.419
InChI Key: AITUZAWLSJGHON-UHFFFAOYSA-N
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Description

Benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic compound with a complex molecular structure belonging to the purine derivatives This compound combines the properties of benzyl acetate with the unique characteristics of imidazo[2,1-f]purine

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Benzylation: The synthesis starts with the benzylation of 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

  • Purine Modification: The modification involves a multi-step synthesis where the purine core is systematically functionalized with ethyl, methyl, and oxo groups through various chemical reactions including alkylation, acylation, and oxidation.

Industrial Production Methods: Industrial production often utilizes optimized catalytic processes to achieve high yield and purity. The large-scale synthesis typically employs continuous flow reactors and solvent recycling methods to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form higher oxidation state derivatives.

  • Reduction: It can also be reduced to yield various hydrosubstituted analogs.

  • Substitution: Nucleophilic substitution reactions can introduce diverse functional groups at specific positions on the purine ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Catalytic hydrogenation or metal hydride reagents.

  • Substitution: Reagents like sodium ethoxide or organolithium compounds in polar aprotic solvents.

Major Products Formed: These reactions yield a range of products including hydroxylated derivatives, reduced purine analogs, and functionalized purine compounds with varied chemical properties.

Scientific Research Applications

Benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several applications:

  • Chemistry: Utilized as a precursor in the synthesis of advanced purine analogs for various studies.

  • Biology: Serves as a molecular probe to study enzyme interactions and metabolic pathways.

  • Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.

  • Industry: Used in the production of specialized coatings and polymers with enhanced stability and functionality.

Mechanism of Action

Compared to other purine derivatives, benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate stands out due to its unique combination of structural features:

  • Structural Uniqueness: The incorporation of benzyl and imidazo[2,1-f]purine units confers distinct chemical and biological properties.

  • Functional Diversity: Its ability to undergo diverse chemical reactions and interact with various biological targets makes it highly versatile.

Comparison with Similar Compounds

  • Adenine derivatives

  • Xanthine analogs

  • Imidazopyridine compounds

This article should give you a comprehensive overview of the compound and highlight its unique aspects and applications

Properties

IUPAC Name

benzyl 2-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-4-23-13(2)10-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)11-15(26)29-12-14-8-6-5-7-9-14/h5-10H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITUZAWLSJGHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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